Physicochemical Properties of Sodium Hexadecanoate in Aqueous Solution: A Technical Guide
Physicochemical Properties of Sodium Hexadecanoate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hexadecanoate (B85987), also known as sodium palmitate, is the sodium salt of hexadecanoic acid (palmitic acid), a common saturated fatty acid. As an anionic surfactant, it exhibits a range of complex physicochemical behaviors in aqueous solutions, including micelle formation. Understanding these properties is crucial for its application in various fields, including pharmaceuticals, drug delivery, and materials science. This technical guide provides an in-depth overview of the core physicochemical properties of sodium hexadecanoate in aqueous solution, complete with quantitative data, detailed experimental protocols, and a visualization of its role in cellular signaling.
Core Physicochemical Properties
The behavior of sodium hexadecanoate in water is characterized by several key parameters that dictate its self-assembly and interfacial properties.
Quantitative Data Summary
The following tables summarize the available quantitative data for the physicochemical properties of sodium hexadecanoate in aqueous solution. It is important to note that obtaining a complete and consistent dataset for this specific surfactant can be challenging due to variations in experimental conditions and the inherent complexities of long-chain carboxylate systems.
| Property | Value | Temperature (°C) | Method | Reference(s) |
| Molecular Formula | C₁₆H₃₁NaO₂ | - | - | [1] |
| Molecular Weight | 278.41 g/mol | - | - | [1] |
| Critical Micelle Concentration (CMC) | 8.0 mM | 60 | Not Specified | [2] |
| Krafft Temperature | 63 °C | - | Not Specified | [2] |
| Concentration (mol/L x 10⁶) | Surface Tension (dyn/cm) (Initial) | Surface Tension (dyn/cm) (Equilibrium) |
| 10 | ~72 | ~68 |
| 20 | ~71 | ~65 |
| 30 | ~70 | ~62 |
| 40 | ~69 | ~60 |
| 50 | ~68 | ~58 |
Note: Surface tension data is derived from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of sodium hexadecanoate are provided below. These protocols are based on established techniques for surfactant characterization.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to aggregate into micelles. This can be determined by monitoring a physical property of the solution as a function of surfactant concentration.
1. Surface Tensiometry (Wilhelmy Plate Method)
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Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than adsorbing at the air-water interface. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of concentration.
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Apparatus:
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Tensiometer with a Wilhelmy plate (typically platinum)
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Temperature-controlled sample vessel
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High-purity sodium hexadecanoate
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Deionized water
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Procedure:
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Prepare a stock solution of sodium hexadecanoate in deionized water at a concentration well above the expected CMC. Ensure the temperature is maintained above the Krafft temperature (63 °C) to ensure solubility.
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Prepare a series of dilutions from the stock solution.
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Calibrate the tensiometer according to the manufacturer's instructions.
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Clean the Wilhelmy plate thoroughly, typically by flaming to red heat, to remove any organic contaminants.
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Measure the surface tension of each solution, starting from the most dilute. Ensure temperature equilibrium is reached for each measurement.
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Plot surface tension versus the logarithm of the sodium hexadecanoate concentration.
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The CMC is determined from the intersection of the two linear regions of the plot.[3]
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2. Conductivity Method
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Principle: The equivalent conductivity of an ionic surfactant solution decreases with increasing concentration. At the CMC, there is a distinct change in the slope of the conductivity versus concentration plot. This is because the formation of micelles reduces the mobility of the surfactant ions and their associated counterions.
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Apparatus:
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Conductivity meter and probe
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Temperature-controlled water bath
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High-purity sodium hexadecanoate
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Deionized water with low conductivity
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Procedure:
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Prepare a series of sodium hexadecanoate solutions of varying concentrations in deionized water, ensuring the temperature is maintained above the Krafft temperature.
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Calibrate the conductivity meter using standard potassium chloride solutions.
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Measure the conductivity of each prepared solution, ensuring the temperature is constant.
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Plot the specific conductivity (κ) versus the concentration of sodium hexadecanoate.
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The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[4]
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Determination of Krafft Temperature
The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration. Below this temperature, the surfactant exists in a crystalline or hydrated solid form and micelle formation does not occur.
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Principle: The solubility of an ionic surfactant increases sharply above the Krafft temperature. This change can be detected by monitoring the conductivity of a surfactant dispersion as the temperature is increased.
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Apparatus:
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Conductivity meter and probe
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Jacketed beaker connected to a circulating water bath
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Magnetic stirrer and stir bar
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Thermometer
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Procedure:
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Prepare a dispersion of sodium hexadecanoate in deionized water at a concentration above its expected CMC.
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Cool the dispersion to a temperature below the expected Krafft temperature to induce precipitation of the surfactant.
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Place the turbid dispersion in the jacketed beaker and immerse the conductivity probe and thermometer.
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Begin gentle stirring and slowly increase the temperature of the circulating water bath at a constant rate (e.g., 1 °C/5 min).
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Record the conductivity and temperature at regular intervals.
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Plot conductivity as a function of temperature. The Krafft temperature is identified as the temperature at which a sharp increase in conductivity is observed, corresponding to the dissolution of the surfactant and formation of micelles.[2]
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Determination of Micellar Aggregation Number (N)
The aggregation number is the average number of surfactant monomers in a single micelle.
Fluorescence Quenching Method
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Principle: This technique involves the use of a fluorescent probe that partitions into the hydrophobic core of the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence depends on the distribution of the quencher molecules among the micelles. By analyzing the quenching data, the concentration of micelles can be determined, and subsequently, the aggregation number can be calculated.[5][6]
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Apparatus:
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Fluorometer
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Temperature-controlled cuvette holder
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Fluorescent probe (e.g., pyrene)
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Quencher (e.g., cetylpyridinium (B1207926) chloride)
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High-purity sodium hexadecanoate
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Deionized water
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Procedure:
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Prepare a series of sodium hexadecanoate solutions at a concentration above the CMC, each containing a constant, low concentration of the fluorescent probe (e.g., pyrene). The temperature must be maintained above the Krafft temperature.
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Prepare a stock solution of the quencher.
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To each surfactant-probe solution, add varying amounts of the quencher.
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Measure the fluorescence intensity of the probe in each sample at the appropriate excitation and emission wavelengths.
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The data is analyzed using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Q] / [M] where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the total quencher concentration, and [M] is the micelle concentration.
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The micelle concentration [M] can be determined from the slope of a plot of ln(I₀/I) versus [Q].
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The aggregation number (N) is then calculated using the equation: N = (C - CMC) / [M] where C is the total surfactant concentration.
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Cellular Signaling Pathway of Palmitate
Sodium hexadecanoate, as a source of the palmitate anion, has been shown to be a bioactive molecule that can influence various cellular signaling pathways, particularly in the context of metabolic health and disease. Palmitate is known to induce cellular stress responses, including endoplasmic reticulum (ER) stress and apoptosis.
The diagram above illustrates a simplified overview of the signaling cascade initiated by elevated levels of palmitate. Palmitate induces stress in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR). The UPR, through its three main sensor proteins (IRE1α, PERK, and ATF6), attempts to restore ER homeostasis. However, under prolonged or severe stress, the UPR can trigger apoptosis (programmed cell death). This is mediated in part by the upregulation of the pro-apoptotic transcription factor CHOP and the activation of the JNK signaling pathway. Both CHOP and activated JNK can influence the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis.
Conclusion
This technical guide has provided a summary of the key physicochemical properties of sodium hexadecanoate in aqueous solution, along with detailed experimental protocols for their determination. While a complete quantitative dataset for this specific surfactant remains to be fully elucidated in the scientific literature, the provided information offers a solid foundation for researchers, scientists, and drug development professionals. The visualization of the palmitate-induced cellular signaling pathway highlights the biological relevance of this molecule beyond its surfactant properties, underscoring its importance in various biomedical research areas. Further research is warranted to fill the gaps in the quantitative data for sodium hexadecanoate to enable more precise modeling and application of this important surfactant.
